molecular formula C15H14FNOS B2531080 3-fluoro-N-((1-(thiophen-2-yl)cyclopropyl)methyl)benzamide CAS No. 1203228-27-6

3-fluoro-N-((1-(thiophen-2-yl)cyclopropyl)methyl)benzamide

Cat. No.: B2531080
CAS No.: 1203228-27-6
M. Wt: 275.34
InChI Key: GNLGZABELAQOSD-UHFFFAOYSA-N
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Description

3-Fluoro-N-((1-(thiophen-2-yl)cyclopropyl)methyl)benzamide is a benzamide derivative characterized by a 3-fluorobenzoic acid moiety linked via an amide bond to a (1-(thiophen-2-yl)cyclopropyl)methyl group. The cyclopropane ring fused with a thiophene heterocycle introduces steric constraints and electronic effects, which may influence its chemical reactivity, solubility, and biological interactions.

Properties

IUPAC Name

3-fluoro-N-[(1-thiophen-2-ylcyclopropyl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14FNOS/c16-12-4-1-3-11(9-12)14(18)17-10-15(6-7-15)13-5-2-8-19-13/h1-5,8-9H,6-7,10H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNLGZABELAQOSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(CNC(=O)C2=CC(=CC=C2)F)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14FNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-fluoro-N-((1-(thiophen-2-yl)cyclopropyl)methyl)benzamide typically involves the following steps:

    Formation of the cyclopropyl group: This can be achieved through cyclopropanation reactions, where an alkene reacts with a carbene or carbenoid species.

    Attachment of the thiophene ring: The thiophene ring can be introduced via a cross-coupling reaction, such as the Suzuki-Miyaura coupling, where a thiophene boronic acid reacts with a halogenated cyclopropyl derivative.

    Introduction of the fluorine atom: Fluorination can be performed using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI).

    Formation of the benzamide core: The final step involves the formation of the amide bond, typically through a condensation reaction between a carboxylic acid derivative and an amine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-fluoro-N-((1-(thiophen-2-yl)cyclopropyl)methyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the benzamide can be reduced to form amines.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a suitable catalyst.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-fluoro-N-((1-(thiophen-2-yl)cyclopropyl)methyl)benzamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.

    Industry: Used in the development of advanced materials, such as organic semiconductors or light-emitting diodes (OLEDs).

Mechanism of Action

The mechanism of action of 3-fluoro-N-((1-(thiophen-2-yl)cyclopropyl)methyl)benzamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would vary based on the specific biological context.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table compares 3-fluoro-N-((1-(thiophen-2-yl)cyclopropyl)methyl)benzamide with structurally related benzamide derivatives:

Compound Name Substituents Molecular Weight Key Features Potential Applications Reference
This compound 3-Fluoro benzamide; (1-(thiophen-2-yl)cyclopropyl)methyl group ~299.3 (calc.) Fluorine enhances electronegativity; thiophene-cyclopropane adds rigidity Agrochemicals, pharmaceuticals (inferred)
3-(Dimethylamino)-N-{[1-(thiophen-2-yl)cyclopropyl]methyl}benzamide (BG16013) 3-Dimethylamino benzamide; same cyclopropane-thiophene group 300.4185 Dimethylamino group increases basicity; may alter solubility Material science, catalysis
4-Fluoro-N-[3-(2-fluorophenyl)-4-methyl-2,3-dihydro-2-thienylidene]-benzamide 4-Fluoro benzamide; dihydrothienylidene fused with 2-fluorophenyl Planar thienylidene system; dual fluorine substitution Crystallography studies, ligand design
Flutolanil (N-(3-(1-methylethoxy)phenyl)-2-(trifluoromethyl)benzamide) Trifluoromethyl benzamide; isopropoxy-phenyl group 323.3 Broad-spectrum fungicide; trifluoromethyl enhances bioactivity Agricultural fungicide
2-Chloro-5-(3-(3-chloro-5-(trifluoromethyl)phenyl)-2,2-difluoro-1-hydroxy-3-oxopropyl)-N-cyclopropylbenzamide Chloro/trifluoromethyl benzamide; cyclopropyl and difluoro-ketone groups Polyelectrophilic substituents; high halogen content Crop protection agents

Key Comparative Insights

  • Fluorine vs. Other Substituents: The 3-fluoro substituent in the target compound contrasts with the dimethylamino group in BG16013. Fluorine’s electronegativity may improve membrane permeability compared to the basic dimethylamino group, which could enhance solubility in polar solvents.
  • Thiophene vs. Aromatic Systems : The thiophene-cyclopropane moiety distinguishes the target compound from flutolanil’s isopropoxy-phenyl group. Thiophene’s sulfur atom may participate in π-stacking or metal coordination, offering unique reactivity in catalytic or biological contexts.
  • Biological Activity : Flutolanil’s trifluoromethyl group is critical for fungicidal activity, suggesting that the target compound’s 3-fluoro and thiophene groups might confer pesticidal or antimicrobial properties, though direct evidence is lacking.

Physicochemical and Functional Differences

  • Solubility : The cyclopropane-thiophene group likely reduces aqueous solubility compared to hydroxyl-containing analogs (e.g., ).
  • Stability : Fluorine’s inductive effect may enhance metabolic stability relative to compounds with labile substituents (e.g., methoxy groups in flutolanil).
  • Reactivity : The N,O-bidentate directing group in contrasts with the target compound’s amide-thiophene system, which may favor different metal-binding or catalytic behaviors.

Biological Activity

3-Fluoro-N-((1-(thiophen-2-yl)cyclopropyl)methyl)benzamide is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, and applications based on diverse research findings.

Chemical Structure and Synthesis

The compound features a fluorinated benzamide core linked to a cyclopropyl group and a thiophene ring , which are known to contribute to its pharmacological properties. The synthesis typically involves several key steps:

  • Formation of the Cyclopropyl Group : Achieved through cyclopropanation reactions.
  • Attachment of the Thiophene Ring : Utilized via cross-coupling reactions such as Suzuki-Miyaura coupling.
  • Fluorination : Conducted using reagents like Selectfluor.
  • Benzamide Formation : Involves condensation reactions between carboxylic acid derivatives and amines.

The biological activity of this compound is largely attributed to its ability to interact with specific biological targets, including enzymes and receptors. The precise mechanism can vary based on the target pathways involved, which may include modulation of enzyme activity or receptor signaling.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit cytotoxic effects against various cancer cell lines. For instance, studies have demonstrated tumor cell-specific cytotoxicity in related benzamide derivatives, suggesting potential applications in cancer therapy .

Enzyme Inhibition

The compound may also act as an inhibitor for specific enzymes involved in metabolic pathways. For example, related benzamide derivatives have shown inhibitory effects on urease and other enzymes, indicating a potential for therapeutic applications in conditions like peptic ulcers or urease-related infections .

Table 1: Summary of Biological Activities

Activity TypeRelated CompoundsObserved Effects
CytotoxicityBenzamide derivativesSelective cytotoxicity against tumor cells
AntimicrobialThiophene derivativesInhibition of H. pylori
Enzyme InhibitionUrease inhibitorsReduced enzyme activity

Case Study: Cytotoxicity Evaluation

In a comparative study, various benzamide derivatives were tested against human tumor cell lines. Results indicated that certain modifications to the benzamide structure significantly enhanced cytotoxicity, with some compounds exhibiting IC50 values in the nanomolar range. Although direct studies on this compound are still needed, its structural similarities suggest it may possess comparable activities .

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